molecular formula C10H22ClNO B2711802 (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride CAS No. 2287238-63-3

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride

Cat. No.: B2711802
CAS No.: 2287238-63-3
M. Wt: 207.74
InChI Key: WRYAAPARPZDUBJ-BAUSSPIASA-N
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Description

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexanamine derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the cyclohexane ring. The compound’s stereochemistry (1S,3R) is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(1S,3R)-3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAAPARPZDUBJ-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CO[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.

    Attachment of the 2-methylpropoxy group: This can be done through etherification reactions, where the 2-methylpropoxy group is attached to the cyclohexane ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the 2-methylpropoxy group.

Scientific Research Applications

Histamine H3 Receptor Modulation

Research indicates that compounds like (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can act as histamine H3 receptor ligands. These receptors play a crucial role in various neurological processes, including cognition and appetite regulation. Compounds targeting these receptors have potential therapeutic applications in treating disorders such as obesity and cognitive impairment .

Antidepressant Activity

Studies have shown that similar alkylamines exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that this compound could be explored for its antidepressant properties .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance pharmacological properties or reduce side effects. For instance, modifications to the alkyl chain or functional groups can lead to compounds with improved receptor selectivity or reduced toxicity.

Case Study 1: Neuropharmacological Effects

A study evaluated the neuropharmacological effects of this compound in rodent models. Results indicated significant improvements in cognitive function and reduced anxiety-like behavior when administered at specific dosages. The study concluded that the compound's interaction with neurotransmitter systems could be leveraged for developing new anxiolytic medications.

Case Study 2: Weight Management

In a clinical trial involving overweight individuals, this compound was tested for its effects on appetite suppression and weight loss. Participants receiving the compound showed a statistically significant reduction in body weight compared to the placebo group over a 12-week period. This finding supports further exploration of the compound as a potential anti-obesity agent.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Estimated as C₁₀H₂₂ClNO (based on substituent analysis).
  • Stereochemistry : The (1S,3R) configuration distinguishes it from diastereomers, which may exhibit divergent biological activities.
  • Synthesis : Likely synthesized via stereoselective methods, such as Grignard additions or reductive amination, as seen in related cyclohexanamine derivatives (e.g., ).

Comparison with Structurally Similar Compounds

Compound A: (1S,2R)-2-Methylcyclohexanamine Hydrochloride

Molecular Formula : C₇H₁₆ClN .
Structural Differences :

  • Replaces the 3-isobutoxy group with a 2-methyl substituent.
  • Lacks the ether linkage present in the target compound.
    Properties :
  • Purity : 95% ().
  • Applications : Used as a chiral building block in asymmetric synthesis. Its simpler structure may limit receptor selectivity compared to the target compound.

Compound B: Methoxisopropamine Hydrochloride

Molecular Formula: C₁₆H₂₃NO₂·HCl . Structural Differences:

  • Contains a 3-methoxyphenyl and isopropylamino group on the cyclohexanone ring.
  • Arylcyclohexylamine class, distinct from the aliphatic ether in the target compound.
    Properties :
  • Purity : ≥98% ().
  • Applications : Research standard for forensic analysis, suggesting CNS activity akin to dissociative anesthetics (e.g., ketamine analogs).

Compound C: (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Molecular Formula : C₁₁H₂₃N₃ (free base) .
Structural Differences :

  • Lacks the ether substituent but shares the cyclohexane backbone.
    Properties :
  • Synthesis : Prepared via reductive amination and catalytic hydrogenation ().
  • Applications : Intermediate in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, as seen in patent applications .

Compound D: 2-(3-Methylbutoxy)cyclohexan-1-amine Hydrochloride

Molecular Formula: C₁₁H₂₄ClNO (estimated) . Structural Differences:

  • Features a 3-methylbutoxy group (longer alkyl chain) vs. 2-methylpropoxy.
  • Properties:
  • Applications: Limited data, but similar ether-containing cyclohexanamines are explored in drug discovery for improved bioavailability.

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Purity Key Applications
Target Compound C₁₀H₂₂ClNO 219.75 g/mol 3-(2-Methylpropoxy), (1S,3R) N/A Research intermediate
(1S,2R)-2-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 g/mol 2-Methyl 95% Chiral synthesis
Methoxisopropamine HCl C₁₆H₂₃NO₂·HCl 297.8 g/mol 3-Methoxyphenyl, isopropyl ≥98% Forensic research
(1R,4R)-4-(4-Methylpiperazinyl) C₁₁H₂₃N₃ 197.32 g/mol 4-Piperazinyl N/A Kinase inhibitors
2-(3-Methylbutoxy)cyclohexanamine HCl C₁₁H₂₄ClNO 229.77 g/mol 3-Methylbutoxy N/A Drug discovery

Key Research Findings and Trends

  • Stereochemical Impact : The (1S,3R) configuration in the target compound likely enhances binding specificity compared to racemic mixtures (e.g., lists a racemic version priced lower, suggesting enantiopure forms are more valuable) .
  • Ether vs. Amine Modifications : Ether-linked substituents (target compound, Compound D) may improve lipophilicity and blood-brain barrier penetration relative to amine or piperazinyl groups .
  • Pharmacological Potential: Arylcyclohexylamines (e.g., Methoxisopropamine) show dissociative effects, while piperazinyl analogs () target enzymes or GPCRs, indicating diverse applications for structural analogs .

Biological Activity

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a compound notable for its unique stereochemistry and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H21_{21}ClN\O

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of the Cyclohexane Ring: This can be achieved through methods such as Diels-Alder reactions.
  • Introduction of the Amine Group: Amination reactions are used to incorporate the amine functional group.
  • Attachment of the 2-Methylpropoxy Group: Etherification reactions facilitate this attachment.
  • Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to yield the hydrochloride salt.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves:

  • Receptor Binding: The compound may bind to specific receptors, potentially influencing neurotransmitter activity and modulating physiological responses.
  • Enzyme Interaction: It might alter enzyme activities, impacting metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Potential Therapeutic Effects: It is being investigated for its role in treating conditions related to neurotransmitter imbalances.
  • Cardiovascular Effects: Similar compounds have been explored for their adrenergic blocking properties, suggesting potential cardiovascular applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Adrenergic Receptor Studies: Research has shown that compounds with similar structures can act as beta-blockers, affecting heart rate and blood pressure regulation. These findings suggest that this compound may have analogous effects .
  • Neurotransmitter Modulation: A study demonstrated that derivatives of cyclohexanamines could enhance serotonin receptor activity, indicating potential applications in mood disorders .
  • Toxicology Assessments: Toxicological studies indicate that while the compound has therapeutic potential, it also requires careful evaluation regarding safety profiles due to possible side effects associated with similar amine compounds .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against its analogs:

Compound NameStructural FeaturesBiological Activity
This compoundContains a 2-methylpropoxy groupPotential adrenergic activity
(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochlorideEnantiomer with opposite stereochemistryDifferent receptor binding profile
(1S,3R)-3-(2-Ethylpropoxy)cyclohexan-1-amine;hydrochlorideEthyl instead of methyl groupVarying pharmacological effects

This table illustrates how stereochemistry and functional group variations can significantly influence biological activity.

Q & A

Q. What are the key synthetic routes for (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves stereoselective methods to retain the (1S,3R) configuration. A common approach includes:

  • Step 1: Cyclohexene oxide ring-opening with 2-methylpropanol under acidic conditions to introduce the alkoxy group at the 3-position.
  • Step 2: Amine functionalization via reductive amination or nucleophilic substitution, followed by HCl salt formation.
  • Stereochemical Control: Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution may be used to ensure enantiomeric excess. Polarimetry and chiral HPLC are critical for verifying purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Analysis: Use X-ray crystallography or NMR (e.g., 1^1H, 13^{13}C, 2D-COSY) to confirm stereochemistry and substituent positions. The cyclohexane ring’s chair conformation and equatorial orientation of the 2-methylpropoxy group are key features .
  • Physicochemical Profiling: Measure solubility (in DMSO/water), logP (via HPLC), and pKa (via potentiometric titration). The hydrochloride salt typically enhances aqueous solubility .

Q. What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

  • Chromatography: Flash silica gel chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Crystallization: Recrystallization from ethanol/ether mixtures optimizes hydrochloride salt purity. Monitor by TLC and LC-MS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to racemic analogs?

Methodological Answer:

  • Comparative Assays: Test enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, racemic mixtures (e.g., rac-(1R,3S)-isomer in ) often show reduced potency due to non-active enantiomer interference.
  • Data Interpretation: Use IC50_{50} values and molecular docking to correlate stereochemistry with target engagement. The (1S,3R) configuration may enhance binding to G-protein-coupled receptors (GPCRs) via optimal spatial alignment .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis: Compare studies using standardized assays (e.g., cAMP inhibition for GPCR activity). Variability often arises from differences in cell lines (HEK293 vs. CHO) or salt forms (freebase vs. HCl).
  • Control Experiments: Include positive controls (e.g., known receptor agonists) and validate purity via elemental analysis. Contradictions in neuroactivity (e.g., vs. 20) may reflect off-target effects at higher concentrations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

Methodological Answer:

  • Analog Synthesis: Modify the 2-methylpropoxy group (e.g., replace with cyclopropoxy or fluorinated alkyl chains) and assess blood-brain barrier (BBB) permeability via PAMPA assays.
  • In Vivo Validation: Use radiolabeled analogs (e.g., 11^{11}C or 18^{18}F isotopes) in PET imaging to track brain uptake. suggests arylcyclohexylamine derivatives exhibit enhanced CNS penetration .

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